3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one
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Overview
Description
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a methyl group at the third position and a phenylethyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridin-2-one and (1R)-1-phenylethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include solvent extraction, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar in structure but contains an indole ring instead of a pyridinone ring.
3-Methyl-1-phenylpyridin-2(1H)-one: Lacks the phenylethyl group at the first position.
1-Phenylethyl-3-methylpyridin-2(1H)-one: Similar structure but different substitution pattern
Uniqueness
3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
400888-01-9 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-1-[(1R)-1-phenylethyl]pyridin-2-one |
InChI |
InChI=1S/C14H15NO/c1-11-7-6-10-15(14(11)16)12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3/t12-/m1/s1 |
InChI Key |
ORUXCKDKCKIQLS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=CN(C1=O)[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CN(C1=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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